Melarsoprol

Vue d'ensemble

Description

Le mélarsoprol est un composé organoarsénique découvert en 1949. Ce composé est particulièrement efficace pour franchir la barrière hémato-encéphalique, ce qui le rend adapté au traitement de l'atteinte du système nerveux central dans la maladie .

Méthodes De Préparation

Le mélarsoprol est synthétisé à partir d'oxyde de mélarsène, un dérivé mélaminique de l'acide phénylarsénieux, et du dimécaptol (British anti-Lewisite, ou BAL) . La voie de synthèse implique la formation d'un complexe entre l'oxyde de mélarsène et le dimécaptol, qui est ensuite métabolisé dans l'organisme en oxyde de mélarsène . Les méthodes de production industrielles ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard dans des conditions de laboratoire contrôlées.

Analyse Des Réactions Chimiques

Le mélarsoprol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le mélarsoprol peut être oxydé pour former de l'oxyde de mélarsène, qui est la forme active du médicament.

Substitution : Le mélarsoprol peut participer à des réactions de substitution, en particulier impliquant l'atome d'arsenic dans sa structure.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants pour l'oxydation et les agents réducteurs pour la réduction. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'oxyde de mélarsène .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Human African Trypanosomiasis:

Melarsoprol is the only drug effective against late-stage HAT involving central nervous system (CNS) infection. It has been used extensively in endemic regions of Africa. The standard treatment regimen typically involves intravenous administration over a period of several days.

2. Efficacy Studies:

Several studies have evaluated the efficacy of this compound in treating HAT. A notable study assessed a 10-day treatment schedule for patients with second-stage T.b. gambiense and reported a high clinical cure rate of 96% at 12 months post-treatment, with a mean hospitalization duration significantly reduced from 29 to 13 days .

Safety and Toxicity

This compound's safety profile is a critical concern due to its toxicity. The most severe adverse effect is reactive arsenical encephalopathy, which can occur in approximately 14% of treated patients, with a mortality rate among affected individuals reaching up to 43% . The incidence of encephalopathy has led to recommendations for careful patient monitoring during treatment.

Comparative Studies

1. This compound vs. Eflornithine:

Comparative studies have highlighted that while this compound is effective, eflornithine has a better safety profile. In a study comparing both drugs, eflornithine was associated with lower mortality rates (1.7%) compared to this compound (4.8%) . Additionally, relapse rates were higher in patients treated with this compound.

2. Treatment Failure Rates:

A retrospective analysis revealed a treatment failure rate of 19.5% among patients treated with this compound from 2001 to 2003 in the Democratic Republic of Congo . This underscores the challenges in managing HAT effectively and the need for alternative therapies or improved treatment protocols.

Table: Summary of Key Studies on this compound

Mécanisme D'action

Melarsoprol works by inhibiting energy production in the Trypanosoma parasites. It binds irreversibly to sulfhydryl groups on the enzyme pyruvate kinase, disrupting glycolysis and energy production in the parasite . This inhibition leads to the death of the parasite, effectively treating the infection .

Comparaison Avec Des Composés Similaires

Le mélarsoprol est unique parmi les médicaments antitrypanosomaux en raison de sa capacité à franchir la barrière hémato-encéphalique et à traiter l'atteinte du système nerveux central dans la trypanosomiase africaine . Les composés similaires incluent :

Eflornithine : Utilisé pour traiter la maladie du sommeil gambienne à un stade avancé, mais moins efficace contre la maladie du sommeil rhodésienne.

Nifurtimox : Un autre médicament antitrypanosomal qui agit en générant des espèces réactives de l'oxygène, conduisant à la mort du parasite.

Pentamidine : Utilisé pour la trypanosomiase à un stade précoce, mais inefficace pour franchir la barrière hémato-encéphalique.

La capacité du mélarsoprol à traiter la maladie à un stade avancé avec une atteinte du système nerveux central en fait un médicament essentiel malgré sa forte toxicité .

Activité Biologique

Melarsoprol is a trivalent organic arsenical compound that has been the cornerstone of treatment for human African trypanosomiasis (HAT), particularly for the late-stage disease caused by Trypanosoma brucei gambiense. Despite its long history of use since its introduction in 1949, this compound is associated with significant toxicity and variable efficacy, necessitating a comprehensive understanding of its biological activity.

This compound acts primarily through the active metabolite melarsen oxide. The drug is taken up by the parasite via the P2 adenosine transporter, where it subsequently interacts with trypanothione, a critical antioxidant in Trypanosoma species. This interaction inhibits trypanothione reductase (TR), disrupting the redox balance within the parasite and leading to oxidative stress and cell death . Additionally, this compound may inhibit key glycolytic enzymes, including phosphogluconate dehydrogenase and pyruvate kinase, further impairing the parasite's energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal a complex profile. Studies indicate that its half-life varies significantly depending on the method of measurement: less than 1 hour via HPLC but approximately 35 hours when assessed through bioassays and atomic absorption spectroscopy . This discrepancy suggests the presence of active metabolites that may contribute to its therapeutic effects. For instance, melarsen oxide reaches peak plasma concentrations within 15 minutes post-administration, with a half-life of about 3.9 hours .

Case Studies

A notable clinical study assessed a 10-day this compound treatment schedule in patients with second-stage T.b. rhodesiense infection. The trial involved 138 patients across two centers in Tanzania and Uganda. Results indicated an 11.2% incidence of encephalopathic syndrome (ES), with a case fatality rate of 8.4%. Remarkably, 96% of patients were clinically cured 12 months post-treatment .

Another investigation focused on the risk factors associated with ES in patients treated with this compound. This study found that genetic factors, particularly variations in Human Leukocyte Antigen (HLA) alleles, may influence susceptibility to ES .

Side Effects

This compound is notorious for its severe side effects, including reactive encephalopathy, which can be fatal in up to 50% of affected individuals . Other common adverse effects include fever, headache, and gastrointestinal disturbances. The risk of these side effects necessitates careful patient monitoring during treatment.

Comparative Efficacy

In comparison to other treatments for HAT, such as eflornithine and nifurtimox, this compound remains essential for cases involving central nervous system involvement due to its ability to cross the blood-brain barrier. However, emerging therapies are being explored to address its toxicity issues and improve patient outcomes .

Summary Table: Key Findings on this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of trypanothione reductase; interference with glycolytic enzymes |

| Half-Life | <1 hour (HPLC); ~35 hours (bioassay) |

| Efficacy Rate | 96% clinical cure at 12 months post-treatment |

| Incidence of ES | 11.2% in recent trials |

| Case Fatality Rate | 8.4% associated with this compound treatment |

| Common Side Effects | Fever, headache, gastrointestinal issues; risk of encephalopathy |

Propriétés

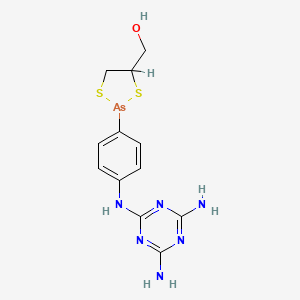

IUPAC Name |

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZMTMYPZHVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AsN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862033 | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-79-1 | |

| Record name | Melarsoprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsoprol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsoprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melarsoprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.